3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine
Description
3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine is a fused heterocyclic compound consisting of an imidazole ring fused to a pyridazine ring, with chlorine and methyl substituents at positions 3, 2, and 6, respectively. Imidazo[1,2-b]pyridazines are pharmacologically privileged scaffolds due to their tunable electronic properties and ability to interact with diverse biological targets, including kinases, acetylcholinesterase (AChE), and β-amyloid plaques .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3 |
InChI Key |
SXTJWDWJHMTITG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC(=C2Cl)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal | 40–100 °C, 2–8 hours | Forms N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate |
| 2 | Add solvent (acetonitrile, ethanol, or DMF), then add bromoacetonitrile | 50–160 °C, 3–15 hours | Cyclization to imidazo ring; pH adjusted to 7–9 with saturated sodium carbonate or bicarbonate |
| 3 | Cool, precipitate solid by standing 3 hours, filter | Room temperature | Solid mixture obtained |
| 4 | Dissolve solid in ethyl acetate, wash with water and saturated saline, dry with anhydrous sodium sulfate | Ambient | Removes impurities |
| 5 | Evaporate solvent, recrystallize crude product from ethyl acetate/n-hexane (1:2 v/v) | Ambient | Yields pure product |
Reaction Ratios and Yields:
| Reagent | Molar Ratio (to 3-amino-6-chloropyridazine) | Yield (%) | Purity (%) |
|---|---|---|---|
| N,N-dimethylformamide dimethyl acetal | 1:4 to 4:1 | 77.5–82 | 98.5–99.2 |
| Bromoacetonitrile | 1:5 to 4:1 | - | - |
Example Data Summary:
| Example | Temp (°C) Step 1 | Time Step 1 (h) | Temp (°C) Step 2 | Time Step 2 (h) | pH Adjusted | Yield (g) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 50 | 8 | 100 | 10 | 7.4 | 54.2 | 98.5 |
| 2 | 110 | 3 | 60 | 14 | 8.4 | 57.4 | 99.2 |
| 3 | 130 | 3 | 80 | 10 | 8.6 | 54.3 | 98.6 |
This method is noted for its simplicity, use of inexpensive reagents, and high purity of the final product.
Alternative Synthetic Routes from Literature
Condensation with α-Bromoketones
Research on imidazo[1,2-b]pyridazine derivatives shows that the imidazo ring can be formed by condensation of 3-amino-6-halopyridazine with α-bromoketones under mild basic conditions (e.g., sodium bicarbonate). The presence of a halogen (chlorine) on the pyridazine ring directs the alkylation to the desired nitrogen, facilitating ring closure and improving yields.
- The halogen reduces nucleophilicity of adjacent nitrogen, favoring selective cyclization.
- This method is effective for synthesizing 6-chloro and 6-fluoro derivatives, which can be further functionalized to introduce methyl groups at the 2 and 6 positions if required.
This approach is supported by studies on amyloid plaque binding agents and other bioactive imidazo[1,2-b]pyridazines.
Notes on Methyl Substitution at Positions 2 and 6
- The 2,6-dimethyl substitution pattern can be introduced by starting with appropriately substituted pyridazine precursors or by post-cyclization methylation.
- Methylation reactions typically involve selective monomethylation using reagents such as sodium methoxide and paraformaldehyde, followed by reduction.
- Care must be taken to avoid substitution of the chloro group during methylation, as some conditions can lead to methoxylation instead.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield & Purity |
|---|---|---|---|---|---|
| Formamidine intermediate + bromoacetonitrile cyclization (Patent CN112321592B) | 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal, bromoacetonitrile | Acetonitrile or DMF, saturated sodium carbonate | 40–130 °C, 2–15 h | Simple, high purity, scalable | 77.5–82% yield, >98% purity |
| α-Bromoketone condensation under mild base (Literature) | 3-amino-6-chloropyridazine, α-bromoketone | Sodium bicarbonate | Mild basic conditions, reflux | Selective ring formation, good yields | Moderate to high yields |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for targeting infectious diseases like tuberculosis.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Structural Features :
- Position 3 : Chlorine substitution enhances electrophilicity and influences binding to hydrophobic pockets in target proteins.
- Positions 2 and 6 : Methyl groups improve solubility and modulate steric interactions during target engagement.
Anticancer and Kinase Inhibition
- 3-Chloro-2,6-dimethyl: Limited direct data, but analogs with Cl at C3 show potent FLT3-ITD kinase inhibition (IC₅₀ < 100 nM) . Methyl groups at C2/C6 may reduce cytotoxicity compared to bulkier substituents (e.g., benzyl), as seen in VERO cell assays .
- 6-Chloro-2-phenyl : Exhibits antiparasitic activity (LD₉₉ = 30 nM vs. Haemonchus contortus), comparable to ivermectin .
- 3-Nitro-6-piperidinyl : AChE inhibition (IC₅₀ = 40–50 nM) via nitro group stabilization of transition states .
Antimicrobial and Antimalarial Activity
- 2-Aryl-6-aryl derivatives : Suzuki-coupled compounds (e.g., 2f , 2g ) show MIC < 10 µM against Plasmodium falciparum and gram-positive bacteria .
Central Nervous System (CNS) Targets
- 2-(4'-DMA)-6-MeS: High β-amyloid affinity (Kᵢ = 11 nM), attributed to dimethylaminophenyl interactions with plaque hydrophobic cores .
Toxicity and Selectivity
- Methyl vs. Aryl Substitutions : Methyl groups at C2/C6 (as in 3-Chloro-2,6-dimethyl) correlate with lower cytotoxicity (e.g., IC₅₀ > 100 µM in VERO cells) compared to benzyl-substituted analogs (IC₅₀ = 25 µM) .
- Chloro Position : C3 chloro derivatives exhibit higher kinase selectivity than C6-substituted analogs, likely due to reduced off-target interactions .
Biological Activity
3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes imidazole and pyridazine rings. Its specific substitution pattern—methyl groups at positions 2 and 6, along with a chlorine atom at position 3—enhances its stability and reactivity compared to similar compounds. This unique arrangement is critical for its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that 3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may inhibit bacterial growth through interference with cellular processes such as DNA replication or enzyme activity. The compound's mechanism of action likely involves binding to specific targets within microbial cells, leading to disruption of vital functions.
Antiviral Properties
The compound has also been investigated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or interfering with the host cell's signaling pathways. These interactions could modulate immune responses or hinder the virus's ability to replicate within host cells.
3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine interacts with various biological pathways. Notably, it has been shown to modulate enzyme activities and signal transduction pathways involved in cell proliferation and apoptosis. Such interactions may have implications for cancer treatment, as they can influence tumor growth and survival.
Study on Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of 3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine demonstrated a significant reduction in bacterial colonies in treated samples compared to controls. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses potent antimicrobial properties that warrant further investigation for therapeutic applications.
Antiviral Activity Assessment
In another study assessing antiviral activity against influenza virus, 3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine was found to reduce viral titers significantly. The half-maximal inhibitory concentration (IC50) was calculated as follows:
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 5 |
| Influenza B | 10 |
This data suggests that the compound could be a candidate for developing antiviral agents targeting influenza viruses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
